molecular formula C5H5IO2 B3193934 2-Propynoic acid, 3-iodo-, ethyl ester CAS No. 77190-24-0

2-Propynoic acid, 3-iodo-, ethyl ester

Cat. No.: B3193934
CAS No.: 77190-24-0
M. Wt: 224 g/mol
InChI Key: ONFCLMDQAGFOQB-UHFFFAOYSA-N
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Description

Significance of Iodo-Alkynes as Versatile Synthons in Contemporary Organic Chemistry

Iodo-alkynes, or 1-iodoalkynes, are a class of organic compounds that have garnered significant attention as highly versatile synthons, or building blocks, in modern organic synthesis. researchgate.net Their utility stems from the unique electronic properties conferred by the presence of an iodine atom directly attached to an sp-hybridized carbon of an alkyne. This arrangement makes them the most reactive among the 1-halogenated alkynes. organic-chemistry.org The carbon-iodine bond is relatively weak, making iodine an excellent leaving group, while the alkyne's triple bond provides a rich platform for addition and coupling reactions.

Under the influence of transition metal catalysts, iodo-alkynes can be considered dual-functionalized molecules, capable of forming a variety of key chemical bonds, including C-C, C-O, and C-N. organic-chemistry.orgresearchgate.net They are pivotal starting materials in a multitude of transformations, most notably in cross-coupling reactions such as the Sonogashira, Suzuki, and Stille couplings. The Sonogashira reaction, in particular, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis for creating conjugated enynes and arylalkynes. wikipedia.orglibretexts.org Iodo-alkynes are frequently employed as the halide component in these reactions. arkat-usa.orgresearchgate.net Their ability to participate in cycloaddition reactions further broadens their applicability, leading to the synthesis of diverse and highly functionalized heterocyclic compounds. organic-chemistry.org The development of efficient and mild methods for synthesizing iodo-alkynes, often using reagents like N-iodosuccinimide (NIS), has made these synthons readily accessible for widespread use. researchgate.netorganic-chemistry.orgarkat-usa.orgrsc.org

Overview of the Unique Reactivity and Synthetic Utility of Ethyl 3-Iodoprop-2-ynoate

Ethyl 3-iodoprop-2-ynoate is a particularly useful iodo-alkyne due to its bifunctional nature. The molecule contains two key reactive sites: the electrophilic alkyne, activated by the electron-withdrawing ethyl ester group, and the C(sp)-I bond. This combination allows it to act as a versatile precursor for a wide range of complex molecules, especially substituted heterocycles.

The primary modes of reactivity for ethyl 3-iodoprop-2-ynoate include:

[3+2] Cycloaddition Reactions: The electron-deficient triple bond makes it an excellent dipolarophile for 1,3-dipolar cycloadditions. nih.gov This is one of the most powerful methods for constructing five-membered heterocyclic rings. libretexts.orgnih.gov For instance, it can react with:

Diazo compounds to regioselectively produce highly substituted pyrazoles. organic-chemistry.orgnih.gov

Azomethine ylides to form functionalized pyrrolidines, which can be precursors to polysubstituted pyrroles. nih.govresearchgate.net

Isocyanoacetate esters , which act as formal 1,3-dipoles, to yield complex pyrrole (B145914) derivatives. nih.gov

Sonogashira Cross-Coupling: The carbon-iodine bond serves as a handle for palladium- and copper-catalyzed Sonogashira couplings. wikipedia.orglibretexts.org This allows for the direct attachment of aryl, vinyl, or other alkynyl groups to the C-3 position of the propiolate skeleton, providing access to a vast array of conjugated systems and more complex building blocks. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): Its dual reactivity makes it an ideal substrate for MCRs, where multiple (three or more) reactants combine in a single operation to form a product that incorporates portions of all reactants. This atom-economical approach is highly valued for rapidly building molecular complexity, and ethyl 3-iodoprop-2-ynoate can be used to generate libraries of polysubstituted pyrroles and other heterocycles. researchgate.netrsc.org

The following table summarizes some of the key synthetic applications of this versatile reagent.

Reaction TypeReactant ClassTypical ConditionsProduct Class
[3+2] Cycloaddition Diazo CompoundsBase or metal catalyst (e.g., Zinc Triflate)Substituted Pyrazoles nih.gov
[3+2] Cycloaddition Azomethine YlidesIn situ generation from α-amino acidsPolysubstituted Pyrrolidines/Pyrroles nih.gov
[3+2] Cycloaddition Isocyanoacetate EstersOrganocatalyst (e.g., Cupreine-ether)Functionalized Pyrroles nih.gov
Sonogashira Coupling Terminal AlkynesPd(0) catalyst, Cu(I) co-catalyst, Amine baseDi-alkynyl Esters wikipedia.orglibretexts.org
Multicomponent Reaction Amines, Aldehydes, etc.Various catalysts (metal or organo)Polysubstituted Heterocycles researchgate.netrsc.org

Historical Context and Evolution of Research in Haloalkyne Chemistry

The study of halogenated hydrocarbons, or haloalkanes, dates back centuries, with systematic synthesis methods being developed in the 19th century alongside the broader growth of organic chemistry. researchgate.net This laid the groundwork for understanding the formation of carbon-halogen bonds. However, the specific sub-class of haloalkynes, particularly the more reactive iodo-alkynes, did not see extensive application until the latter half of the 20th century.

A pivotal moment in the evolution of haloalkyne chemistry was the advent of transition-metal catalysis. researchgate.net While early methods for creating carbon-carbon bonds existed, they often required harsh conditions. The development of the Sonogashira reaction in 1975, which utilizes a palladium catalyst and a copper(I) co-catalyst, revolutionized the use of terminal alkynes and, by extension, iodo-alkynes as coupling partners. libretexts.org This discovery unlocked the synthetic potential of the C(sp)-I bond, allowing for mild and highly efficient formation of C(sp²)-C(sp) and C(sp)-C(sp) bonds.

In parallel, the field of cycloaddition chemistry, significantly advanced by the work of Rolf Huisgen in the 1960s, provided another major avenue for haloalkyne reactivity. libretexts.org The understanding of 1,3-dipolar cycloadditions established electron-deficient alkynes as powerful reaction partners for synthesizing five-membered heterocycles. The combination of these two major research streams—transition-metal coupling and cycloaddition reactions—firmly established iodo-alkynes as indispensable and versatile building blocks in the synthetic chemist's toolkit.

Current Research Landscape and Emerging Challenges in the Synthesis and Transformations of Iodo-Propynoate Esters

The current research landscape in the chemistry of iodo-propynoate esters and related haloalkynes is focused on advancing the principles of green chemistry and improving synthetic efficiency. nih.gov A significant trend is the development of novel catalytic systems that are more sustainable and atom-economical. This includes efforts to perform reactions under milder conditions, reduce catalyst loading, and replace expensive or toxic metal catalysts with more benign alternatives. researchgate.net

Another major area of focus is the design of catalyst-free reactions. For example, some [3+2] cycloaddition reactions can proceed efficiently without any catalyst, driven by the inherent reactivity of the substrates, thus simplifying procedures and reducing waste. nih.govnih.gov Furthermore, the development of innovative multicomponent reactions (MCRs) that utilize iodo-propynoate esters remains a priority. rsc.org These one-pot procedures are highly sought after for their ability to construct complex molecular scaffolds with high efficiency and minimal intermediate purification steps.

Despite significant progress, several challenges remain. A primary goal is the continued development of greener and more cost-effective protocols for the synthesis of iodo-alkynes themselves, avoiding hazardous reagents and byproducts. researchgate.netnih.gov Achieving perfect regio- and stereoselectivity in complex transformations, especially in the synthesis of chiral molecules, continues to be a formidable challenge that drives innovation in catalyst design and reaction engineering. nih.gov Addressing these challenges will be crucial for the future application of iodo-propynoate esters in fields such as drug discovery and materials science. nih.gov

Halogen Exchange Approaches to Ethyl 3-Iodoprop-2-ynoate

Conversion from Corresponding Chloro- and Bromo-Propynoate Esters

Optimization of Reaction Conditions and Reagent Systems

Given the lack of specific examples for the halogen exchange synthesis of ethyl 3-iodoprop-2-ynoate, there is no available research data detailing the optimization of reaction conditions such as solvent, temperature, or specific iodide reagents for this transformation.

Catalyst Systems for Enhanced Selectivity and Yield

While catalyzed versions of the Finkelstein reaction, known as "aromatic Finkelstein reactions," have been developed for aryl chlorides and bromides using catalysts like copper(I) iodide with diamine ligands or nickel bromide with phosphine (B1218219) ligands, there is no specific mention in the provided search results of analogous catalytic systems being applied to the synthesis of ethyl 3-iodoprop-2-ynoate from its corresponding bromo- or chloro-precursors wikipedia.org.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-iodoprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO2/c1-2-8-5(7)3-4-6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFCLMDQAGFOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466914
Record name 2-Propynoic acid, 3-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77190-24-0
Record name 2-Propynoic acid, 3-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 2 Propynoic Acid, 3 Iodo , Ethyl Ester

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the formation of carbon-carbon bonds, and ethyl 3-iodopropiolate serves as an excellent electrophilic partner in many such transformations. The polarized carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal centers, initiating catalytic cycles that lead to the formation of new chemical bonds.

Palladium-Catalyzed Coupling Reactions of the Iodopropynoate

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and predictable reactivity. organic-chemistry.org Ethyl 3-iodopropiolate readily participates in several key palladium-catalyzed reactions.

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of ethyl 3-iodopropiolate, this reaction allows for the direct extension of the alkyne chain by coupling with another terminal alkyne. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The base is crucial for deprotonating the terminal alkyne, forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. nih.gov

While the direct Sonogashira coupling of ethyl 3-iodopropiolate with terminal alkynes can be challenging due to the electron-deficient nature of the alkyne, alternative methods have been developed. One such method involves the use of organoindium reagents generated in situ from ethyl propiolate, which can then be coupled with aryl iodides. organic-chemistry.org This suggests that for the coupling of ethyl 3-iodopropiolate, careful optimization of reaction conditions is necessary to achieve high yields.

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.78Fictitious Data
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtDMF5085Fictitious Data
1-HeptynePd₂(dba)₃ / XPhos / CuIK₂CO₃Toluene8065Fictitious Data

Table 1: Examples of Sonogashira Coupling with Ethyl 3-Iodopropiolate. This table presents representative, fictitious examples of the Sonogashira coupling reaction to illustrate the typical components and conditions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. scielo.br In this reaction, ethyl 3-iodopropiolate can be coupled with various aryl or vinyl boronic acids to synthesize ethyl 3-arylpropiolates or ethyl 3-vinylpropiolates, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. scielo.br The choice of base, solvent, and ligand can significantly influence the reaction's efficiency. scielo.brnih.gov

Boronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9092Fictitious Data
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane10088Fictitious Data
Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DMF8075Fictitious Data

Table 2: Examples of Suzuki-Miyaura Coupling with Ethyl 3-Iodopropiolate. This table provides illustrative, fictitious examples of the Suzuki-Miyaura coupling reaction, showcasing common reagents and conditions.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. Ethyl 3-iodopropiolate can be effectively coupled with various organozinc reagents, including alkyl, aryl, and vinylzinc species, to generate a diverse range of substituted propiolates. The organozinc reagents are typically prepared from the corresponding organohalides or through transmetalation from other organometallic species. organic-chemistry.org

Organozinc ReagentCatalyst/LigandSolventTemperature (°C)Yield (%)Reference
Phenylzinc chloridePd(PPh₃)₄THF6089Fictitious Data
Ethylzinc iodidePd₂(dba)₃ / P(2-furyl)₃DMFRoom Temp.82Fictitious Data
Vinylzinc bromidePdCl₂(dppf)THF5076Fictitious Data

Table 3: Examples of Negishi Coupling with Ethyl 3-Iodopropiolate. This table presents representative, fictitious examples of the Negishi coupling, highlighting the versatility of the organozinc partner.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. scielo.brnih.gov In the case of ethyl 3-iodopropiolate, this reaction would involve its coupling with an alkene to form a substituted enyne ester. The reaction typically proceeds in the presence of a palladium catalyst and a base. nih.gov The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org

Table 4: Examples of Heck Reaction with Ethyl 3-Iodopropiolate. This table provides illustrative, fictitious examples of the Heck reaction, demonstrating the formation of enyne products.

Nickel-Catalyzed Coupling Reactions of the Iodopropynoate

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.gov Nickel's unique electronic properties can lead to different reactivity and selectivity profiles compared to palladium. Ethyl 3-iodopropiolate can participate in nickel-catalyzed coupling reactions, offering alternative pathways for the synthesis of complex molecules. These reactions often proceed under milder conditions and can tolerate a different range of functional groups. nih.govnih.gov

Coupling PartnerCatalyst/LigandReductant/BaseSolventTemperature (°C)Yield (%)Reference
Phenylmagnesium bromide (Kumada)NiCl₂(dppe)-THFRoom Temp.85Fictitious Data
Phenylboronic acid (Suzuki-Miyaura)Ni(COD)₂ / PCy₃K₃PO₄Dioxane8078Fictitious Data
Diethylzinc (Negishi)Ni(acac)₂ / IMes-THF5090Fictitious Data

Table 5: Examples of Nickel-Catalyzed Coupling Reactions with Ethyl 3-Iodopropiolate. This table presents representative, fictitious examples of nickel-catalyzed cross-coupling reactions, highlighting different coupling partners and conditions.

The chemical compound 2-Propynoic acid, 3-iodo-, ethyl ester, also known as ethyl 3-iodopropiolate, is a versatile reagent in organic synthesis, primarily owing to its reactive carbon-carbon triple bond and the presence of an iodine atom, which can participate in various coupling and cycloaddition reactions. This article explores its reactivity, focusing on metal-catalyzed transformations and cycloaddition pathways.

Nickel-Catalyzed Reactions

Nickel catalysis offers powerful methods for forming carbon-carbon bonds. In the context of ethyl 3-iodopropiolate, nickel-catalyzed reactions can facilitate reductive coupling and dimerization, proceeding through well-studied mechanistic pathways involving various oxidation states of nickel.

Nickel-catalyzed reductive coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between two electrophilic partners. While direct studies on the reductive coupling of ethyl 3-iodopropiolate are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, nickel-catalyzed reductive cross-coupling of α-chloroesters with (hetero)aryl iodides has been successfully demonstrated. nih.govrsc.orgnih.gov These reactions often employ a terminal reductant, such as manganese dust, to facilitate the catalytic cycle. researchgate.net

The dimerization of activated alkenes and alkynes is another important transformation mediated by nickel catalysts. For example, Ni(0) catalysts have been shown to promote the dimerization of ethyl cyclopropylideneacetates, where the reaction pathway and product selectivity are highly dependent on the ligands coordinated to the nickel center. nih.gov Similarly, nickel complexes are effective catalysts for ethylene (B1197577) dimerization, producing linear butenes with high selectivity. mdpi.comresearchgate.netnih.gov Based on these precedents, it is conceivable that ethyl 3-iodopropiolate could undergo nickel-catalyzed homocoupling to yield dimeric structures, although specific conditions for this transformation would require experimental validation. A proposed reductive coupling of ethyl 3-iodopropiolate is shown below:

Scheme 1: Proposed Nickel-Catalyzed Reductive Homocoupling of Ethyl 3-iodopropiolate 2 I-C≡C-COOEt + [Ni(0)] -> EtOOC-C≡C-C≡C-COOEt + [Ni(II)]I₂

Cycloaddition Reactions of the Propynoate Moiety

Higher-Order Cycloadditions

Ethyl 3-iodopropiolate can also participate in higher-order cycloaddition reactions, which are powerful tools for the construction of larger ring systems, such as seven-membered rings.

The [5+2] cycloaddition between oxidopyrylium ylides and alkynes provides a direct route to seven-membered rings and bridged bicyclic systems. Research has shown that the reaction of oxidopyrylium ylides, generated from 3-hydroxy-4-pyrone-based dimers, with iodoalkynes such as ethyl 3-iodopropiolate proceeds efficiently. In fact, these reactions have been noted to work particularly well with iodoalkynes, which may be attributed to their increased reactivity or higher boiling points allowing for effective reaction conditions.

This methodology allows for the stoichiometrically equivalent cycloaddition of the oxidopyrylium ylide and the alkyne, leading to high-purity products often requiring minimal purification. The reaction is atom-economical, a key principle of green chemistry.

The formation of complex cycloadducts from the reaction of ethyl 3-iodopropiolate and oxidopyrylium ylides can lead to interesting stereo- and regioisomeric outcomes. For instance, the formation of 2:1 cycloadducts has been observed, providing insight into the nuances of these cycloaddition reactions. The regioselectivity of the initial [5+2] cycloaddition is influenced by the substitution pattern on the oxidopyrylium ylide. Subsequent reactions of the initial cycloadduct can lead to more complex polycyclic systems. The stereochemistry of these products is dictated by the facial selectivity of the cycloaddition, with approaches from the convex or concave face of the oxidopyrylium ylide leading to different stereoisomers.

Nucleophilic Addition Reactions to this compound

The electron-deficient triple bond of ethyl 3-iodopropiolate is susceptible to attack by nucleophiles, leading to a variety of functionalized alkenes. These reactions are often highly stereoselective.

Stereoselective Additions to the Alkyne Triple Bond

The conjugate or Michael addition of nucleophiles to activated alkynes like ethyl 3-iodopropiolate is a fundamental transformation in organic synthesis. The stereochemical outcome of these additions is of paramount importance, often leading to the selective formation of either (E)- or (Z)-alkenes.

The addition of soft nucleophiles, such as thiols and amines, typically proceeds via an anti-addition mechanism, resulting in the formation of the (Z)-isomer as the major product. This stereoselectivity is attributed to the attack of the nucleophile on one face of the alkyne, followed by protonation of the resulting vinyl anion intermediate from the opposite face.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are well-known to undergo conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.com Their reaction with activated alkynes like ethyl 3-iodopropiolate is also expected to proceed via a conjugate addition pathway. The stereochemistry of the addition of organocuprates to alkynes is generally anti, leading to the formation of a (Z)-alkene. wikipedia.org The specific stereochemical outcome can be influenced by the nature of the organocuprate and the reaction conditions.

Below is a data table summarizing the expected stereoselective nucleophilic additions to ethyl 3-iodopropiolate based on general principles of reactivity for activated alkynes.

Nucleophile (Nu-H or Nu-M)Expected Major Product StereochemistryProduct Structure
Thiol (R-SH)(Z)-isomer (anti-addition)
Amine (R2NH)(Z)-isomer (anti-addition)
Organocuprate (R2CuLi)(Z)-isomer (anti-addition)

Table 1: Stereoselective Nucleophilic Additions to Ethyl 3-Iodopropiolate

Addition to the Ester Carbonyl Group

The ester carbonyl group in ethyl 3-iodopropiolate is an electrophilic center susceptible to attack by various nucleophiles. masterorganicchemistry.comwikipedia.org This reactivity is fundamental to the construction of more complex molecular architectures.

The reactivity of the carbonyl group towards nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.comdoubtnut.com The presence of the electron-withdrawing iodopropynyl group can enhance the electrophilicity of the carbonyl carbon.

Electrophilic and Radical Reactions Involving the Iodopropynoate

The carbon-carbon triple bond in ethyl 3-iodopropiolate is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

The addition of hydrogen halides (HX) to alkynes is a classic example of an electrophilic addition reaction. youtube.commasterorganicchemistry.com With unsymmetrical alkynes like ethyl 3-iodopropiolate, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, the proton adds to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comwikipedia.orgleah4sci.com In the case of ethyl 3-iodopropiolate, this would mean protonation at the carbon adjacent to the ester group.

However, the hydrohalogenation of alkynes can also proceed via an anti-Markovnikov addition pathway, particularly with HBr in the presence of peroxides. wikipedia.orgbyjus.comlibretexts.orglibretexts.org This reaction occurs through a free-radical mechanism. wikipedia.orgbyjus.com The stereochemistry of hydrohalogenation can be complex. While some additions to alkynes proceed with anti-stereospecificity, the formation of a racemic mixture is common when a new stereocenter is created at an achiral center. youtube.comyoutube.com The specific stereochemical outcome for ethyl 3-iodopropiolate would depend on the reaction conditions and the specific hydrogen halide used. youtube.comyoutube.com

The carbon-carbon triple bond of ethyl 3-iodopropiolate can also undergo halogenation with reagents like bromine (Br₂) and chlorine (Cl₂). This reaction typically proceeds through an electrophilic addition mechanism, often involving a cyclic halonium ion intermediate. The addition of the first halogen atom leads to a vinyl halide, and further addition can occur to yield a tetrahaloalkane. The stereochemistry of the addition is often anti, resulting in the formation of trans-dihaloalkenes.

Functional Group Interconversions and Derivatization Strategies

The ester and iodo functionalities of ethyl 3-iodopropiolate provide avenues for various functional group interconversions, allowing for the synthesis of a range of derivatives.

The ester group of ethyl 3-iodopropiolate can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, converting esters to primary alcohols. wikipedia.org α,β-unsaturated esters are typically reduced to the corresponding allylic alcohols. wikipedia.org

Diisobutylaluminum hydride (DIBAL-H) is another versatile reducing agent. youtube.comchemistrysteps.comadichemistry.commasterorganicchemistry.com By carefully controlling the reaction conditions, particularly at low temperatures, DIBAL-H can selectively reduce esters to aldehydes. youtube.comchemistrysteps.commasterorganicchemistry.com However, using excess DIBAL-H or higher temperatures can lead to the formation of the primary alcohol. adichemistry.comrsc.org

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-iodopropynoic acid. This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method. It involves the reaction of the ester with a strong base, such as sodium hydroxide, followed by acidification of the resulting carboxylate salt. Acid-catalyzed hydrolysis is typically a reversible process and is driven to completion by using a large excess of water. The synthesis of related iodinated acids, such as 3-iodopropanoic acid, has been documented. google.comresearchgate.netchemicalbook.com

Trans-esterification Processes

Trans-esterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by either an acid or a base. In the case of ethyl 3-iodopropiolate, trans-esterification allows for the synthesis of a variety of other 3-iodopropiolate esters by reacting it with different alcohols.

The general reaction can be depicted as follows:

I-C≡C-COOEt + R-OH ⇌ I-C≡C-COOR + EtOH

The equilibrium of the reaction can be shifted towards the product side by using a large excess of the reactant alcohol (R-OH) or by removing the ethanol (B145695) (EtOH) as it is formed. mdpi.comyoutube.compsu.edu Common catalysts for this transformation include mineral acids such as sulfuric acid (H₂SO₄), and bases like sodium alkoxides. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired reaction rate.

While specific studies detailing the trans-esterification of ethyl 3-iodopropiolate are not extensively documented in publicly available literature, the principles of this reaction are well-established for a wide range of esters. mdpi.com The reaction conditions are generally transferable, and it is expected that ethyl 3-iodopropiolate would undergo trans-esterification with various primary, secondary, and specialty alcohols under standard conditions.

Table 1: Hypothetical Trans-esterification of Ethyl 3-Iodopropiolate with Various Alcohols

Alcohol (R-OH)Product (3-Iodopropiolate Ester)Catalyst (Example)
MethanolMethyl 3-iodopropiolateH₂SO₄
IsopropanolIsopropyl 3-iodopropiolateNaOiPr
Benzyl alcoholBenzyl 3-iodopropiolateH₂SO₄
Propargyl alcoholPropargyl 3-iodopropiolateH₂SO₄

Formation of Other Carboxylic Acid Derivatives

Ethyl 3-iodopropiolate serves as a convenient precursor for the synthesis of other carboxylic acid derivatives, most notably amides, through nucleophilic acyl substitution reactions.

Aminolysis for the Synthesis of N-Substituted-3-iodopropiolamides

The reaction of ethyl 3-iodopropiolate with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted-3-iodopropiolamides. This transformation is a direct and efficient method for the preparation of these valuable synthetic intermediates. A Japanese patent describes a method for producing N-substituted-3-iodopropiolamides by reacting a propiolic acid ester with a primary amine in a mixed solvent system, followed by iodination. google.com This suggests that the direct reaction of ethyl 3-iodopropiolate with an amine is a feasible and logical synthetic route.

The general reaction is as follows:

I-C≡C-COOEt + R¹R²NH → I-C≡C-CONR¹R² + EtOH

This reaction is typically carried out by mixing the ester with the amine, often in a solvent, and may be heated to drive the reaction to completion. The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines due to steric hindrance. libretexts.org

Table 2: Synthesis of N-Substituted-3-iodopropiolamides via Aminolysis of Ethyl 3-Iodopropiolate

AmineProduct (N-Substituted-3-iodopropiolamide)
Ammonia (NH₃)3-Iodopropiolamide
Methylamine (CH₃NH₂)N-Methyl-3-iodopropiolamide
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-3-iodopropiolamide
Aniline (C₆H₅NH₂)N-Phenyl-3-iodopropiolamide
Morpholine3-Iodo-1-(morpholino)prop-2-yn-1-one

Other Carboxylic Acid Derivatives

While the formation of amides is a prominent reaction, ethyl 3-iodopropiolate can, in principle, be converted to other carboxylic acid derivatives such as acid chlorides and acid anhydrides.

3-Iodopropioloyl Chloride: The conversion of the ethyl ester to the corresponding acid chloride, 3-iodopropioloyl chloride, would typically involve a two-step process. First, the ester would be hydrolyzed to 3-iodopropiolic acid. google.com The resulting carboxylic acid could then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the acid chloride.

3-Iodopropiolic Anhydride (B1165640): The acid anhydride could be synthesized from the corresponding carboxylic acid by dehydration, or more commonly, by reacting the acid chloride with the sodium salt of 3-iodopropiolic acid.

These transformations follow standard organic chemistry principles for the interconversion of carboxylic acid derivatives.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in Metal-Catalyzed Transformations

Ethyl 3-iodopropiolate is a versatile substrate in metal-catalyzed cross-coupling reactions, primarily involving palladium and copper catalysts. The elucidation of these reaction mechanisms provides fundamental insights into the bond-forming steps.

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed reactions, such as the Sonogashira coupling, ethyl 3-iodopropiolate serves as an electrophilic coupling partner. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. nih.gov The key steps are:

Oxidative Addition: The cycle initiates with the oxidative addition of the iodoalkyne to a low-valent palladium(0) complex, forming a palladium(II) intermediate. illinois.edu The high reactivity of the carbon-iodine bond in ethyl 3-iodopropiolate facilitates this step.

Transmetalation: In a typical Sonogashira reaction, a copper co-catalyst is used to form a copper(I) acetylide from the terminal alkyne coupling partner. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the ethoxycarbonyl-ethynyl group and the coupled organic moiety, undergoes reductive elimination. mit.edu This step forms the final cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

Recent studies on related systems suggest that an alternative bimetallic mechanism, involving two interconnected palladium catalytic cycles, may also be operative. nih.gov In this pathway, palladium bisacetylide complexes can act as organometallic nucleophiles. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Ethyl 3-iodopropiolate is a valuable substrate for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition. nih.gov The presence of the iodine atom offers a significant advantage, as these reactions can exhibit remarkably high rates, sometimes exceeding those of the classic CuAAC with terminal alkynes. nih.gov

The proposed mechanism for the copper-catalyzed azide-iodoalkyne cycloaddition can follow different pathways. One pathway involves the in-situ generation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.gov An alternative mechanism suggests that the copper catalyst may activate the iodoalkyne through the formation of a π-complex, which then engages the azide. nih.gov The efficiency of this transformation is often enhanced by the use of specific ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or other accelerating ligands that stabilize the copper(I) oxidation state. nih.gov

A key feature of this reaction is the generation of a nucleophilic copper-triazolide intermediate. scholaris.ca Typically, this intermediate would undergo protodemetallation. However, the functionality of the reactants can be harnessed for further intramolecular reactions. scholaris.ca

CatalystReaction TypeKey Mechanistic StepsIntermediate Species
Palladium(0)Cross-Coupling (e.g., Sonogashira)Oxidative Addition, Transmetalation, Reductive Elimination nih.govillinois.eduPd(II)-alkynyl complexes, Pd bisacetylides nih.gov
Copper(I)Azide-Alkyne Cycloaddition (CuAAC)Formation of Cu(I)-acetylide or Cu-π-complex, Cyclization nih.govCu(I)-acetylides, Cu-triazolides nih.govscholaris.ca

Detailed Studies on Concerted vs. Stepwise Processes in Cycloadditions

Cycloaddition reactions involving ethyl 3-iodopropiolate, particularly [3+2] cycloadditions, are fundamental for the synthesis of five-membered heterocycles. A key area of investigation is whether these reactions proceed through a concerted or a stepwise mechanism.

The nature of the cycloaddition pathway is highly dependent on the reactants and reaction conditions. nih.gov

Concerted Mechanism: In a concerted process, all bond-forming and bond-breaking events occur in a single transition state without the formation of a discrete intermediate. acs.org This pathway is often supported by the high stereospecificity observed in many 1,3-dipolar cycloadditions, where the configuration of both the 1,3-dipole and the dipolarophile (ethyl 3-iodopropiolate) is retained in the product. researchgate.net Computational studies using Density Functional Theory (DFT) on related systems, such as the reaction of nitrones with alkenes, often show a concerted, albeit sometimes asynchronous, pericyclic mechanism. acs.org

Stepwise Mechanism: Alternatively, the reaction can proceed through a stepwise pathway involving the formation of a distinct intermediate. nih.gov This intermediate can be either a zwitterionic species in polar reactions or a diradical species in non-polar reactions. jenabioscience.com Stepwise mechanisms may lead to a loss of stereoselectivity if the intermediate has a sufficient lifetime to allow for bond rotation before ring closure. jenabioscience.com Computational studies have indicated that for some systems, particularly with highly reactive dipolarophiles, the stepwise process can be a viable, though not always competitive, alternative to the concerted path. scholaris.caacs.org

DFT calculations are a powerful tool for investigating these pathways. By calculating the potential energy surfaces, researchers can identify transition states and intermediates, and compare the activation barriers for the concerted versus the stepwise routes. researchgate.netcam.ac.uk For example, studies on the Diels-Alder cycloaddition of the related ethyl propiolate have utilized transition state calculations to predict product distributions. researchgate.net

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates in the reactions of ethyl 3-iodopropiolate are challenging due to their short lifetimes. However, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights into their nature.

In metal-catalyzed transformations , the intermediates are typically organometallic complexes.

In palladium-catalyzed reactions, complexes such as (PR₃)₂Pd(I)(C≡CCO₂Et) are proposed as key intermediates following oxidative addition. illinois.edu The formation of palladium bisacetylide complexes has also been described as a possibility in related systems. nih.gov

In copper-catalyzed reactions, particularly the CuAAC, the formation of a copper(I) acetylide is a widely accepted intermediate. nih.gov Furthermore, in reactions involving allylic iodides and diazoesters, the formation of a copper-coordinated iodonium (B1229267) ylide has been proposed, which can exist as tautomeric copper enolates. illinois.edu This intermediate can then proceed through an oxidative addition to form a copper(III) complex. illinois.edu

In cycloaddition reactions , the nature of the intermediate depends on the proposed mechanism.

For stepwise pathways, zwitterionic or diradical intermediates are postulated. jenabioscience.com While direct spectroscopic identification is often elusive, their existence can sometimes be inferred from the product distribution, such as the formation of acyclic byproducts or a loss of stereospecificity. jenabioscience.com In some specialized cases with related reactants, stable zwitterionic intermediates have been identified by spectroscopic methods at low temperatures. jenabioscience.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and offer further evidence for proposed reaction mechanisms. While specific rate constants for reactions involving ethyl 3-iodopropiolate are not widely reported, kinetic analyses of analogous systems allow for the elucidation of factors influencing the reaction rate.

For metal-catalyzed reactions , kinetic experiments on related cross-coupling systems have revealed important mechanistic details. For instance, studies on palladium-catalyzed C-N cross-coupling have shown an inverse dependence on the concentration of both the amine and aryl halide partners under certain conditions, pointing to a complex reaction network for the oxidative addition step. mit.edu Hammett studies, which investigate the effect of substituents on the reaction rate, have also been employed to probe the electronic nature of the transition state. mit.edu

In cycloaddition reactions , the rate is influenced by the electronic properties of both the 1,3-dipole and the dipolarophile.

The presence of the electron-withdrawing ester group and the iodo-substituent on the alkyne of ethyl 3-iodopropiolate significantly influences its reactivity.

Computational studies on related Diels-Alder reactions have determined pseudo-first-order rate constants by monitoring reactant concentration over time using techniques like ¹H NMR. acs.org

The rate of cycloaddition can be compared to the rate of interconversion of reactant isomers under Curtin-Hammett conditions to understand product distributions. acs.org

The following table summarizes factors that generally influence the reaction rates of transformations involving propiolate systems, based on principles from related studies.

Reaction TypeInfluencing FactorExpected Effect on Rate with Ethyl 3-iodopropiolateRationale
Metal-Catalyzed Cross-CouplingNature of Ligand on MetalSignificantLigands influence the stability and reactivity of the catalytic species. mit.edu
Metal-Catalyzed Cross-CouplingElectronic Nature of Coupling PartnerSignificantElectron-donating or -withdrawing groups on the partner affect transmetalation and reductive elimination steps. mit.edu
CycloadditionElectronic Nature of DipoleSignificantThe energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) is critical.
CycloadditionSolvent PolarityModerate to SignificantPolar solvents can stabilize polar transition states or zwitterionic intermediates, potentially favoring stepwise pathways.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For ethyl 3-iodopropiolate, DFT calculations can predict how the molecule will behave in chemical reactions, including its reactivity and regioselectivity.

Studies on the related compound, ethyl propiolate, show that the alkyne fragment is an electron-deficient system, making it susceptible to nucleophilic attack. nih.gov The introduction of an iodine atom in ethyl 3-iodopropiolate is expected to further enhance the electrophilic character of the acetylenic carbons due to the electron-withdrawing nature of iodine. DFT calculations can quantify this effect by mapping the electron density and electrostatic potential.

In the context of cycloaddition reactions, ethyl propiolate is known to react with azides. nih.gov DFT studies on these types of reactions help in understanding the molecular mechanism, which can be a polar, single-step process. nih.gov For ethyl 3-iodopropiolate, DFT calculations would be crucial in predicting the activation energies for different possible reaction pathways, thus explaining the observed regioselectivity in reactions such as the formation of 4-iodo-1,2,3-triazoles.

Computational studies on copper-catalyzed reactions involving iodoalkynes have utilized DFT to elucidate complex reaction mechanisms, including the sequence of steps like aryl transfer and ring closure. beilstein-journals.org Similar calculations for ethyl 3-iodopropiolate could predict the most favorable pathway in related catalytic cycles.

Table 1: Calculated Global Reactivity Descriptors for Ethyl Propiolate

ParameterValue (eV)
Global Electrophilicity (ω)1.48

Data sourced from studies on ethyl propiolate, which serves as a model for understanding the reactivity of its iodinated analog. nih.gov

Molecular Modeling of Transition States and Reaction Energy Profiles

Molecular modeling is essential for visualizing the three-dimensional structures of transition states and mapping the energy changes along a reaction coordinate. This provides a detailed understanding of the reaction mechanism and the factors controlling reaction rates.

For reactions involving ethyl 3-iodopropiolate, such as its [2+2] cycloaddition with enamines or [3+2] cycloaddition with azides, computational modeling can locate the transition state structures. nih.govacs.org For instance, in the reaction of ethyl propiolate with an enamine, a single, highly non-synchronous transition state was identified through calculations. acs.org The calculated activation enthalpy (ΔH‡) and entropy (ΔS‡) provide quantitative insights into the reaction's feasibility.

The energy profile for a reaction dictates the stability of intermediates and the height of energy barriers (transition states). For the cycloaddition of aryl azides to ethyl propiolate, DFT calculations have been used to construct detailed enthalpy profiles, confirming a single-step mechanism and disproving the existence of previously postulated zwitterionic intermediates. nih.gov Similar modeling for ethyl 3-iodopropiolate would clarify its reaction mechanisms.

Table 2: Calculated Activation Parameters for the [2+2] Cycloaddition of Ethyl Propiolate

ParameterGas Phase Value
Standard Enthalpy of Activation (ΔH‡)13.6 kcal/mol
Standard Entropy of Activation (ΔS‡)-47.8 cal/mol·K

These values are for the reaction of ethyl propiolate with 1,1-difluoro-2,2-bis(dimethylamino)ethene and provide a reference for the types of parameters obtained through molecular modeling. acs.org

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). escholarship.orgtheses.fr The energies and distributions of these orbitals are key to predicting reactivity.

For ethyl 3-iodopropiolate, the LUMO is expected to be localized primarily on the alkyne moiety, making it the site for nucleophilic attack. The energy of the LUMO indicates the molecule's ability to accept electrons. The HOMO, conversely, is associated with the molecule's ability to donate electrons. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile (like ethyl 3-iodopropiolate) is often the determining factor. escholarship.org

DFT calculations on the analogous ethyl propiolate have determined its conformational landscape, identifying low-energy conformers that would be present under normal conditions. uc.pt The relative energies of these conformers are important for understanding the molecule's ground state properties. The introduction of the larger iodine atom would likely influence the conformational preferences and the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 3: Calculated Relative Energies of Ethyl Propiolate Conformers

ConformerO=C–O–C DihedralC–O–C–C DihedralRelative Energy (kJ mol⁻¹)
I (cis-anti)~0°180°0.0
II (cis-gauche)~0°±86.6°< 2.5
III (trans-anti)~180°180°> 17.5
IV (trans-gauche)~180°±92.5°> 17.5

Calculations performed at the DFT(B3LYP) and MP2 levels of theory. uc.pt

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. This is particularly useful for assigning complex NMR spectra.

For ethyl 3-iodopropiolate, DFT calculations can predict its ¹³C and ¹H NMR chemical shifts. While detailed computational results for the iodinated compound are not widely published, experimental ¹³C NMR data is available. theses.fr The prediction of NMR parameters involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts. ambeed.com Such calculations have been successfully applied to a wide range of organic molecules. beilstein-journals.org

Vibrational frequencies from infrared (IR) spectroscopy can also be predicted computationally. For ethyl propiolate, detailed calculations have been performed to assign the vibrational modes of its different conformers. uc.pt A similar study on ethyl 3-iodopropiolate would allow for a precise assignment of its IR spectrum, including the characteristic C≡C and C-I stretching frequencies.

Table 4: Experimental ¹³C NMR Chemical Shifts for Ethyl 3-iodopropiolate

Carbon AtomChemical Shift (δ) in ppm
-C≡I13.0
-CH₂-62.4
-C≡C-87.1
C=O152.3
-CH₃13.9

Data obtained in CDCl₃. theses.fr

Advanced Spectroscopic and Analytical Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Propynoic acid, 3-iodo-, ethyl ester, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet from coupling to the methylene group. Due to the absence of a proton on the alkyne, no signal for an acetylenic proton would be observed.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It is expected to show five distinct resonances: one for the methyl carbon, one for the methylene carbon, one for the carbonyl carbon of the ester, and two for the sp-hybridized carbons of the iodoalkyne. The carbon atom attached to the iodine (C-3) is expected to be significantly shifted to a higher field (lower ppm value) compared to the other acetylenic carbon (C-2) due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on known chemical shifts of similar functional groups, as experimental data for this specific compound is not widely available in the cited literature.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH₂-~4.2 (quartet)~62
-CH₃~1.3 (triplet)~14
C=O-~153
-C≡-~85
≡C-I-~-5

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the methylene proton signal and the methylene carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. This is particularly useful for identifying the quaternary carbons (C=O and the two alkyne carbons). Key expected correlations would include the methylene protons to the carbonyl carbon and the C-2 of the alkyne, and also to the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, sharp absorption band is expected for the C≡C triple bond of the iodoalkyne, typically appearing in the region of 2100-2200 cm⁻¹. Another very prominent, strong absorption would be due to the carbonyl (C=O) stretch of the ester group, which is typically found around 1715-1735 cm⁻¹. Additionally, C-O stretching vibrations of the ester group would be visible in the 1100-1300 cm⁻¹ region. The C-I stretch is expected to appear in the fingerprint region, at approximately 500-600 cm⁻¹ google.com.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡CStretch2100 - 2200
C=OStretch1715 - 1735
C-OStretch1100 - 1300
C-IStretch500 - 600 google.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₅H₅IO₂), the calculated exact mass would be compared to the experimentally measured mass. The presence of iodine would be readily identified by its characteristic isotopic pattern. This technique provides definitive confirmation of the elemental composition of the synthesized molecule.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. However, this technique is only applicable to solid compounds that can be crystallized. As this compound is predicted to be a liquid at room temperature, X-ray crystallography would not be a standard characterization method for this compound in its pure form researchgate.net. If a solid derivative were prepared, this technique could be used to confirm its three-dimensional structure. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database.

Chromatographic Techniques for Separation, Purification, and Purity Assessment of Reaction Products

Chromatographic techniques are essential for the separation and purification of the target compound from a reaction mixture and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value is a characteristic property under a given set of conditions.

Column Chromatography: This is the standard method for purifying organic compounds on a preparative scale. For this compound, a silica (B1680970) gel column would typically be used with a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate. The fractions would be collected and analyzed by TLC to isolate the pure product. Given the potential sensitivity of iodoalkynes, a less acidic stationary phase like neutral alumina (B75360) might be considered to prevent decomposition during purification nih.gov.

Gas Chromatography (GC): GC can be used to assess the purity of the final product. When coupled with a mass spectrometer (GC-MS), it can also provide structural information and identify any impurities present.

Table 3: Chromatographic Methods for the Analysis and Purification of this compound

Technique Stationary Phase Mobile Phase (Eluent) Application
Thin-Layer Chromatography (TLC)Silica gelHexanes/Ethyl AcetateReaction monitoring, purity assessment
Column ChromatographySilica gel or AluminaHexanes/Ethyl Acetate gradientPurification of the product
Gas Chromatography (GC)Various (e.g., polysiloxane)Inert gas (e.g., He, N₂)Purity assessment

Applications of 2 Propynoic Acid, 3 Iodo , Ethyl Ester As a Key Synthetic Building Block

Strategic Precursor in the Construction of Diverse Complex Organic Scaffolds

The inherent reactivity of ethyl 3-iodopropiolate allows it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, rendering it a strategic building block for assembling complex molecular frameworks. The presence of the iodo group provides a handle for cross-coupling reactions, while the activated alkyne readily engages with a variety of reactants.

One notable application is its use in palladium-catalyzed cross-coupling reactions. For instance, it has been employed in the synthesis of 3,4-disubstituted isoquinolines. In a palladium-catalyzed process, it couples with 2-(1-alkynyl)benzaldimines, acting as an alkynyl halide partner. acs.org This reaction proceeds through a cascade of oxidative addition, coordination, intramolecular nucleophilic attack by the imine nitrogen, and reductive elimination to furnish the isoquinoline (B145761) core. acs.org However, the reaction can be sensitive, with the potential for decomposition of the ethyl 3-iodopropiolate, which can affect the yield of the desired product. acs.org

Furthermore, ethyl 3-iodopropiolate has been investigated as a dienophile in Diels-Alder reactions for the construction of naphthalenic systems. In studies toward the total synthesis of exiguaquinol, it was utilized in attempted cycloadditions with a benzocyclobutene-derived o-quinodimethane. escholarship.org While these specific attempts resulted in the recovery of starting material, the principle highlights its potential as a partner in cycloaddition strategies for accessing polycyclic aromatic scaffolds. escholarship.org The outcome of such reactions is often highly dependent on the specific reaction conditions and the nature of the diene. escholarship.org

The following table summarizes selected applications of ethyl 3-iodopropiolate in the synthesis of complex organic scaffolds:

Reaction TypeReactantCatalyst/ConditionsResulting ScaffoldRef.
Palladium-Catalyzed Cross-Coupling2-(1-Alkynyl)benzaldiminePd(OAc)₂, PPh₃3,4-Disubstituted Isoquinoline acs.org
Diels-Alder CycloadditionBenzocyclobuteneHeatNaphthalene (attempted) escholarship.org

Synthesis of Highly Functionalized Heterocyclic Compounds

Ethyl 3-iodopropiolate is a particularly effective reagent for the synthesis of highly functionalized heterocyclic compounds, owing to its ability to participate in cycloaddition and annulation reactions. The resulting heterocycles often bear an iodine atom, which can be further functionalized through various cross-coupling reactions, adding to the modularity of this synthetic approach.

A prominent example is its use in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org In this reaction, ethyl 3-iodopropiolate reacts with organic azides in the presence of a copper(I) catalyst, often in water, to regioselectively produce the corresponding triazole with the iodine atom at the 5-position and the ester group at the 4-position. rsc.org This method is highly efficient and provides a straightforward route to triazoles that are valuable in medicinal chemistry and materials science.

The synthesis of isoquinolines, as mentioned earlier, also falls under this category. The palladium-catalyzed reaction between ethyl 3-iodopropiolate and N-tert-butyl-2-(1-alkynyl)arylaldimines yields 4-(1-alkynyl)-3-substituted isoquinolines. acs.org This transformation demonstrates the construction of a fused heterocyclic system in a single step, incorporating the functionalities from both reaction partners. acs.org

The table below details specific examples of heterocyclic synthesis using ethyl 3-iodopropiolate:

HeterocycleReaction TypeCo-reactantCatalystYieldRef.
1,4,5-Trisubstituted-1,2,3-triazoleCopper-Catalyzed Azide-Alkyne Cycloaddition(Azidomethyl)(phenyl)sulfaneHydrosoluble Iminophosphorane-Cu(I) Complex96% rsc.org
4-(1-Alkynyl)-3-phenylisoquinolinePalladium-Catalyzed Cross-Coupling/AnnulationN-tert-Butyl-2-(phenylethynyl)benzaldiminePd(OAc)₂, PPh₃38% acs.org

Role in the Modular Assembly of Biologically Relevant Molecules and Natural Product Analogues

The ability to construct complex and functionalized scaffolds makes ethyl 3-iodopropiolate a valuable tool in the synthesis of biologically relevant molecules, including nucleoside analogues and precursors to natural products.

In the field of medicinal chemistry, it has been used to create building blocks for C-nucleosides, which are an important class of compounds with antiviral and anticancer properties. researchgate.net Specifically, an indium-mediated alkynylation of a ribofuranosyl derivative with ethyl 3-iodopropiolate has been reported. researchgate.net The resulting ribofuranosyl propiolate derivative was then subjected to a cycloaddition reaction with an azide (B81097) to form a 2H-1,2,3-triazole C-nucleoside. researchgate.net This approach allows for the introduction of diverse functionalities onto the nucleoside scaffold.

The pursuit of natural product synthesis has also seen the application of ethyl 3-iodopropiolate. As previously noted, it was considered a potential dienophile in a synthetic strategy toward exiguaquinol. escholarship.org Although unsuccessful in that specific context, its use underscores the strategic thinking of employing such a functionalized building block to rapidly assemble the carbon framework of complex natural products. The iodoalkyne moiety is particularly attractive as it can serve as a linchpin for subsequent bond formations.

A summary of its application in the synthesis of biologically relevant molecules is presented below:

Target Molecule/AnalogueSynthetic StrategyKey ReactionIntermediate FormedRef.
2H-1,2,3-Triazole C-NucleosideModular assemblyIndium-mediated alkynylation followed by cycloadditionRibofuranosyl propiolate derivative researchgate.net
Exiguaquinol (precursor)Natural product synthesisDiels-Alder cycloaddition (attempted)Naphthalene precursor escholarship.org

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